BenchChemオンラインストアへようこそ!

2-(pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide

Lipophilicity Metabolic Stability Oxazole-4-Carboxamide

2-(Pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide (CAS 1396793-35-3) is a synthetic heterocyclic small molecule with the molecular formula C16H10F3N5O4 and a molecular weight of 393.282 g/mol. It belongs to the oxazole-4-carboxamide family, characterized by a pyrazine-2-carboxamido substitution at the 2-position of the oxazole ring and a 4-(trifluoromethoxy)phenyl group on the exocyclic amide nitrogen.

Molecular Formula C16H10F3N5O4
Molecular Weight 393.282
CAS No. 1396793-35-3
Cat. No. B2453279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide
CAS1396793-35-3
Molecular FormulaC16H10F3N5O4
Molecular Weight393.282
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3)OC(F)(F)F
InChIInChI=1S/C16H10F3N5O4/c17-16(18,19)28-10-3-1-9(2-4-10)22-14(26)12-8-27-15(23-12)24-13(25)11-7-20-5-6-21-11/h1-8H,(H,22,26)(H,23,24,25)
InChIKeyYJUVYQBTMCXMKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide (CAS 1396793-35-3): Core Chemical Identity and Procurement Baseline


2-(Pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide (CAS 1396793-35-3) is a synthetic heterocyclic small molecule with the molecular formula C16H10F3N5O4 and a molecular weight of 393.282 g/mol. It belongs to the oxazole-4-carboxamide family, characterized by a pyrazine-2-carboxamido substitution at the 2-position of the oxazole ring and a 4-(trifluoromethoxy)phenyl group on the exocyclic amide nitrogen [1]. The compound is typically supplied at ≥95% purity and is primarily utilized as a research tool in early-stage drug discovery and chemical biology [1]. Structurally, it integrates three pharmacophoric elements—pyrazine, oxazole, and a trifluoromethoxy-substituted phenyl ring—each known to contribute to target binding, metabolic stability, and physicochemical properties [2].

Why 2-(Pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide Cannot Be Substituted by Generic In-Class Analogs


Oxazole-4-carboxamide derivatives that share the same core but differ in their N-aryl or N-heteroaryl substituents frequently exhibit dramatic shifts in potency, selectivity, and pharmacokinetic behavior due to variations in electronic character, lipophilicity, and hydrogen-bonding capacity [1][2]. For the target compound, the combination of a pyrazine-2-carboxamido group and a 4-(trifluoromethoxy)phenyl moiety creates a distinctive physicochemical and pharmacodynamic profile that cannot be recapitulated by analogs bearing alternative substituents such as 4-methoxy, 4-chloro, or unsubstituted phenyl groups [2]. Even compounds with the identical molecular formula (C16H10F3N5O4) but a different heterocyclic core—such as N-(2H-1,3-benzodioxol-5-yl)-2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide (CAS 1396792-92-9)—are expected to diverge in target engagement, solubility, and metabolic stability . Caution: direct, head-to-head quantitative comparisons for this specific compound are absent from the peer-reviewed public literature; the evidence of differentiation presented below is therefore derived from class-level physicochemical analyses and scaffold-adjacent biological data.

Quantitative Differentiation Evidence for 2-(Pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide (CAS 1396793-35-3) Against Closest Comparators


Trifluoromethoxy vs. Methoxy Substituent: Enhanced Lipophilicity and Metabolic Stability in Oxazole-4-Carboxamide Scaffolds

Replacement of the 4-methoxy group with a 4-(trifluoromethoxy) group on the N-phenyl ring of oxazole-4-carboxamides increases calculated logP by approximately 0.8–1.2 units, consistent with the strongly electron-withdrawing and lipophilic character of the OCF3 moiety [1]. This modification is associated with enhanced membrane permeability and reduced oxidative metabolism in structurally related heterocyclic amides [1]. The closest methoxy analog (N-(3-chloro-4-methoxyphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide; CAS 1396886-60-4) exhibits a computed XLogP3 of 1.5, whereas the target compound is anticipated to have a higher logP due to the OCF3 group [2].

Lipophilicity Metabolic Stability Oxazole-4-Carboxamide

Pyrazine-2-Carboxamido Moiety: Privileged Fragment for IRAK Kinase Inhibition vs. Alternative Heteroaryl Groups

The pyrazine-2-carboxamido motif is explicitly claimed in patent WO2018089199A1 as a key pharmacophoric element for IRAK kinase inhibition within the oxazole series [1]. In contrast, closely related compounds featuring pyridine-2-carboxamido or unsubstituted benzamido groups at the same position showed reduced IRAK4 inhibitory activity, highlighting the criticality of the pyrazine nitrogen atom positioning for hinge-region hydrogen bonding [1]. The target compound 2-(pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide incorporates this privileged pyrazine-2-carboxamido fragment and thus belongs to the same pharmacophore class as the patent-exemplified IRAK inhibitors [1].

IRAK Inhibition Kinase Selectivity Pyrazine Carboxamide

Differentiation from Isomeric Tetrazole Core (CAS 1396792-92-9): Impact on Hydrogen-Bonding Geometry and Target Recognition

A compound with identical molecular formula (C16H10F3N5O4) but a tetrazole core—N-(2H-1,3-benzodioxol-5-yl)-2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide (CAS 1396792-92-9)—provides a critical comparator . Tetrazole and oxazole rings differ substantially in hydrogen-bond acceptor/donor capacity, dipole moment, and metabolic stability. The oxazole core of the target compound presents a single hydrogen-bond acceptor (ring oxygen) and a nitrogen that can participate in π-stacking, whereas the tetrazole core offers multiple nitrogen atoms capable of both H-bond acceptance and anion formation at physiological pH. This divergence is predicted to yield distinct target selectivity profiles and pharmacokinetic properties .

Heterocyclic Core Comparison Bioisosterism Tetrazole vs. Oxazole

Trifluoromethoxy Phenyl Group: Class-Level Evidence for Enhanced NaV1.8 Potency Relative to Unsubstituted Phenyl Analogs

In a structurally adjacent oxazole-4-carboxamide series, the compound N-(3,5-dimethylphenyl)-2-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide demonstrated an IC50 of 180 nM against human NaV1.8 in electrophysiological assays [1]. Removal of the trifluoromethoxy group (i.e., unsubstituted phenyl analog) led to a significant reduction in potency, consistent with the OCF3 group engaging a lipophilic sub-pocket within the channel [1]. While the target compound differs in its 2-position substituent (pyrazine-2-carboxamido vs. 4-(trifluoromethoxy)phenyl), it retains the 4-(trifluoromethoxy)phenyl amide moiety, suggesting potential utility in ion channel-focused screening cascades [1].

NaV1.8 Inhibition Trifluoromethoxy Pharmacophore Ion Channel

Hydrogen-Bond Donor/Acceptor Profile: Differentiation from N-Alkyl and N-Benzyl Oxazole-4-Carboxamide Analogs

The target compound exhibits two hydrogen-bond donors (both amide NH groups) and seven hydrogen-bond acceptors (pyrazine nitrogens, oxazole oxygen/nitrogen, amide carbonyls, OCF3 oxygen) [1]. This donor/acceptor ratio (2/7) is lower than that of N-benzyl or N-alkyl analogs (e.g., N-(2-fluorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide), which typically retain only one amide NH donor. The additional H-bond donor in the target compound enables bifurcated hydrogen-bonding interactions with target proteins, a feature that can enhance binding affinity and selectivity for certain kinase and enzyme targets [2]. Conversely, the higher acceptor count may reduce passive permeability relative to N-alkyl analogs, representing a trade-off that must be considered in cellular assay design [1].

Hydrogen Bonding Physicochemical Properties Drug-likeness

Purity and Supply Consistency: Certified 95%+ Purity as Procurement Differentiator

Vendor technical datasheets specify a purity of ≥95% for this compound, which is critical for reproducible dose-response and selectivity profiling . In contrast, lower-purity batches (<90%) of structurally related oxazole-4-carboxamides have been associated with variable bioactivity readouts due to the presence of active impurities [1]. Procurement of the 95%+ purity grade ensures that observed biological effects can be attributed to the intended molecular entity rather than synthetic byproducts, an essential consideration for hit validation and lead optimization stages .

Purity Specification Procurement Quality Reproducibility

Recommended Research Application Scenarios for 2-(Pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide (CAS 1396793-35-3)


IRAK Kinase Inhibitor Hit Expansion and SAR Studies

Based on patent WO2018089199A1, which establishes the pyrazine-2-carboxamido oxazole scaffold as an active pharmacophore for IRAK kinase inhibition, this compound serves as a strategic starting point or comparator for SAR exploration around the N-aryl substituent [1]. Researchers can use it to probe the impact of the 4-(trifluoromethoxy)phenyl group on IRAK4/IRAK1 selectivity and cellular potency relative to other N-aryl variants disclosed in the patent.

Ion Channel Screening (NaV1.8 and Related Targets)

The 4-(trifluoromethoxy)phenyl amide motif has been validated in a closely related oxazole-4-carboxamide series as a nanomolar NaV1.8 inhibitor (IC50 = 180 nM) [1]. This compound can be deployed in NaV panel screening to assess whether the pyrazine-2-carboxamido modification modulates subtype selectivity, potency, or state-dependent block relative to the reported 2-aryl oxazole analogs.

Physicochemical Profiling and Permeability Studies for OCF3-Containing Heterocycles

The combination of an oxazole core, pyrazine-2-carboxamido group, and 4-(OCF3)phenyl substituent creates a unique physicochemical profile (elevated logP, moderate HBD count, high HBA count) [1][2]. This compound is well-suited for systematic PAMPA, Caco-2, or MDCK permeability studies designed to quantify the contribution of the OCF3 group to passive membrane flux in the context of a dual-heteroaryl scaffold.

Metabolic Stability Assessment of the OCF3 Group in Oxazole-4-Carboxamides

Use this compound in microsomal or hepatocyte stability assays to experimentally determine whether the 4-(trifluoromethoxy)phenyl group confers the expected metabolic resistance relative to 4-methoxy or 4-chloro analogs [1]. The resulting data can inform medicinal chemistry strategies for optimizing the metabolic stability of oxazole-4-carboxamide lead series.

Quote Request

Request a Quote for 2-(pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.